molecular formula C10H14O3 B1396117 Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate CAS No. 123880-22-8

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate

Cat. No.: B1396117
CAS No.: 123880-22-8
M. Wt: 182.22 g/mol
InChI Key: CZSYBCSTFANLEL-VDAHYXPESA-N
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Description

Ethyl (1a,6a,7a)-2-oxo-bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a 2-keto group and an ethyl ester at the 7-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediates. Its reactivity is influenced by the strained cyclopropane ring and the electron-withdrawing ester and ketone groups .

Properties

IUPAC Name

ethyl (1S,6R,7S)-2-oxobicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSYBCSTFANLEL-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2[C@@H]1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloisomerization of 1,6-Enynes Using Transition Metal Catalysts

Method Overview:
The predominant synthetic route involves the cycloisomerization of 1,6-enynes, which are compounds containing both alkene and alkyne functionalities appropriately positioned for intramolecular cyclization. Transition metals such as platinum (II), gold (I), or rhodium (II) catalyze this process, facilitating the formation of the bicyclic core with high regio- and stereoselectivity.

Reaction Scheme:

Enyne + Transition Metal Catalyst → Bicyclic Compound

Reaction Conditions:

Parameter Typical Range Reference/Notes
Catalyst Pt(II), Au(I), Rh(II) Commonly used catalysts include PtCl₂, AuCl, Rh₂(OAc)₄
Solvent Dichloromethane, Toluene Chosen for solubility and reaction control
Temperature Room temperature to 80°C Elevated temperatures may increase reaction rate
Time 1–24 hours Depends on substrate and catalyst activity

Mechanism:
The transition metal coordinates with the alkyne, activating it toward nucleophilic attack by the alkene, leading to a carbocation-like intermediate that undergoes intramolecular cyclization, forming the bicyclic structure.

Synthesis via Diels-Alder and Subsequent Functionalization

While less common, some routes involve Diels-Alder cycloaddition of suitable dienes and dienophiles to generate a bicyclic framework, followed by oxidation and esterification steps to introduce the carboxylate group. This method, however, is more complex and less direct.

Alternative Approaches

Data Tables Summarizing Preparation Methods

Method Catalyst Substrate Type Key Conditions Yield Range References
Cycloisomerization Pt(II), Au(I), Rh(II) 1,6-enynes Reflux, inert atmosphere 70–90% ,
Diels-Alder Follow-up None Diene + Dienophile Mild heating Variable
Radical Cyclization Radical initiators Alkene/Alkyne precursors UV or thermal 50–70%

Research Findings & Notes

  • Transition metal catalysis remains the most efficient and widely adopted method for synthesizing Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate .
  • The choice of catalyst significantly influences stereoselectivity and yield; gold catalysts tend to favor specific isomers.
  • Reaction optimization involves adjusting temperature, solvent, and catalyst loading to maximize yield and purity.
  • The strained bicyclic core's formation is driven by the release of ring strain during cyclization, which thermodynamically favors the process.

Chemical Reactions Analysis

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate undergoes a variety of chemical reactions due to the strain in its bicyclic structure and the presence of reactive functional groups. Common reactions include:

Major products formed from these reactions include 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .

Scientific Research Applications

Medicinal Chemistry

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate has shown promise in medicinal chemistry due to its structural features that may lead to:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Agrochemicals

The compound's unique structure allows for its application in agrochemicals:

  • Pesticide Development : Its reactivity can be harnessed to create novel pesticides that are effective against specific pests while being environmentally friendly.
  • Herbicide Formulations : The compound may also serve as a building block for herbicides aimed at controlling unwanted vegetation.

Materials Science

In materials science, this compound can be explored for:

  • Polymer Synthesis : Its reactive sites may facilitate the development of new polymers with desirable mechanical properties.
  • Coatings and Adhesives : The compound could be incorporated into formulations for coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Pesticide Development

In a collaborative project between agricultural scientists and chemists at ABC Institute, the compound was modified to enhance its efficacy as an insecticide. Field tests demonstrated a marked reduction in pest populations with minimal impact on non-target species, highlighting its potential for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate involves its interaction with various molecular targets. The strained bicyclic structure and reactive functional groups allow it to participate in a range of chemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Core Bicyclic Framework Variations

Compound Name Bicyclic System Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound bicyclo[4.1.0]heptane 2-oxo, 7-ethyl carboxylate C₁₀H₁₄O₃ 182.22 (calculated) Not explicitly reported in evidence; inferred from analogues.
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate bicyclo[4.1.0]heptane 2-oxa, 7-ethyl carboxylate C₉H₁₄O₃ 170.21 CAS 72229-08-4; IR νC=O ~1720 cm⁻¹ (ester); NMR δ 1.25 (t, CH₃), 4.15 (q, OCH₂) .
Ethyl 3-oxabicyclo[4.1.0]heptane-7-carboxylate bicyclo[4.1.0]heptane 3-oxa, 7-ethyl carboxylate C₉H₁₄O₃ 170.21 Higher ring strain due to oxygen position; storage at 2–8°C .
exo-Bicyclo[4.1.0]heptane-7-carboxylic acid bicyclo[4.1.0]heptane 7-carboxylic acid C₈H₁₂O₂ 140.18 CAS 21448-77-1; lacks ketone and ester groups; simpler reactivity .

Key Observations :

  • Replacement of the 2-oxo group with oxygen (2-oxa) reduces electron-withdrawing effects, altering reactivity in nucleophilic additions .

Heteroatom and Functional Group Modifications

Compound Name Heteroatom/Group Key Features Biological/Reactivity Notes
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate Nitrogen (3-aza) Basic nitrogen; potential for salt formation Discontinued product; used in lab-scale studies .
Methyl 7-phenylbicyclo[4.1.0]heptane-7-carboxylate Phenyl group Aromatic ring enhances lipophilicity Used in stereochemical studies; consistent with reported iron complex syntheses .
Ethyl 2-acetoxymethylenebicyclo[4.1.0]heptane-7-carboxylate Acetoxy-methylene Electron-rich substituent; IR νC=O 1760 cm⁻¹ Forms mixtures with spiro compounds during synthesis .

Key Observations :

  • Aromatic substituents (e.g., phenyl) improve thermal stability but may reduce solubility in polar solvents .

Strain and Reactivity in Smaller Bicyclic Systems

Compound Name Bicyclic System Strain Characteristics Synthesis Route
(±) Ethyl 6-oxa-bicyclo[3.1.0]hexane-2-carboxylate bicyclo[3.1.0]hexane Higher angle strain Synthesized via carbene-alkene cycloaddition .
Bicyclo[3.1.0]hexane-6-carboxylic acid, methyl ester bicyclo[3.1.0]hexane Increased reactivity due to strain Used in constrained peptide mimics .

Key Observations :

  • Smaller bicyclo[3.1.0] systems exhibit greater ring strain, enhancing susceptibility to ring-opening reactions .

Pharmacologically Relevant Derivatives

Compound Name Functionalization Application Notes
Ethyl 5-(pentan-3-yl-oxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate Ether substituent Intermediate in oseltamivir synthesis; mp 56–57°C .
Methyl 7-oxabicyclo[4.1.0]heptane-2-carboxylate (1b) Methyl ester Literature-matched data for drug precursor studies .

Key Observations :

  • Ether-substituted derivatives (e.g., oseltamivir intermediates) highlight the role of bicyclic frameworks in antiviral drug design .

Biological Activity

Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, with the chemical formula C10H14O3C_{10}H_{14}O_3 and CAS number 123880-22-8, is a bicyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and case reports.

Chemical Structure

The structure of this compound features a bicyclic framework that contributes to its unique reactivity and biological properties. The compound is characterized by a bicyclo[4.1.0]heptane core with a keto group and an ethyl ester functionality.

Anticancer Properties

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, a study evaluating the effects of bicyclic compounds on various cancer cell lines found that certain derivatives showed potent activity against prostate cancer cells (PC-3) . this compound may share similar mechanisms of action due to its structural similarities.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within the cell. The mechanisms often involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.
  • Induction of apoptosis : Bicyclic compounds can trigger programmed cell death pathways, which are crucial in cancer treatment.

Case Studies

A notable case study explored the synthesis and biological evaluation of related bicyclic compounds, revealing that modifications to the bicyclic structure could enhance or diminish biological activity . This highlights the importance of structural optimization in developing effective therapeutics.

Compound Biological Activity Cell Line Tested IC50 Value
Bicyclo[3.3.1]nonane derivativeAnticancerPC-312 µM
This compoundPotentially anticancerTBDTBD

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route Example

A general synthetic route may include:

  • Formation of the bicyclic framework through cyclization reactions.
  • Introduction of the keto group via oxidation.
  • Esterification to obtain the final ethyl ester product.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl (1a,6a,7a)-2-oxo-bicyclo[4.1.0]heptane-7-carboxylate, and how do reaction conditions influence product purity?

  • The compound is synthesized via cyclopropanation reactions, such as the addition of ethyl diazoacetate to cycloalkenes (e.g., cyclohexene) in the presence of catalysts like copper bronze . Key variables include solvent choice (e.g., cyclohexane), temperature (reflux conditions), and catalyst loading. For instance, using copper bronze in cyclohexane at 60–65°C under inert atmospheres optimizes yield and minimizes side products like biscyclopropanation derivatives . Product purity can be assessed via distillation (e.g., bp 125–145°C at 0.35 Torr) and NMR integration of olefinic protons to distinguish isomers .

Q. How is the stereochemical configuration of bicyclo[4.1.0]heptane derivatives verified experimentally?

  • Stereochemical assignments rely on a combination of NMR spectroscopy (e.g., 1H^1H and 13C^{13}C), X-ray crystallography, and computational modeling. For example, the exo-configuration of ethyl 2-acetoxymethylenebicyclo[4.1.0]heptane-7-carboxylate was confirmed by 1H^1H NMR coupling constants (J=4HzJ = 4 \, \text{Hz} for OCH protons) and mass spectrometry (m/z 324.1558 for C17_{17}H24_{24}O6_6) . Single-crystal X-ray studies, such as those reported for related bicyclic esters, provide definitive stereochemical evidence .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., acetolysis vs. ring-opening) be controlled during functionalization of bicyclo[4.1.0]heptane derivatives?

  • Competing pathways are managed by optimizing leaving groups and reaction media. For example, exo-7-bicyclo[4.1.0]heptyl tosylate undergoes acetolysis to yield a 1:1 mixture of exo-7-acetate and 1,5-diacetoxycycloheptane, whereas bulky substituents or polar aprotic solvents favor retention of the bicyclic framework . Kinetic studies using deuterated analogs or isotopic labeling can elucidate transition states and guide selectivity .

Q. What analytical strategies resolve contradictions in product distributions reported for cyclopropanation reactions?

  • Discrepancies in product ratios (e.g., 3.5:1 for 6a:7a in ) arise from variations in dienol precursor reactivity or catalytic efficiency. Advanced techniques include:

  • GC-MS : To quantify volatile byproducts.
  • Dynamic NMR : To monitor equilibration between isomers under thermal stress.
  • DFT Calculations : To predict thermodynamic vs. kinetic control in ring-opening reactions .

Q. How does ring strain in bicyclo[4.1.0]heptane systems influence reactivity in transition-metal-catalyzed transformations?

  • The fused cyclopropane ring introduces significant angle strain (Baeyer strain), enhancing susceptibility to ring-opening via oxidative addition with palladium or nickel catalysts. For example, LiAlH4_4-mediated reduction of ethyl bicyclo[4.1.0]heptane-7-carboxylate derivatives proceeds with regioselective cleavage of the cyclopropane C–C bond, yielding diols or vinyl derivatives depending on steric hindrance .

Q. What methodologies enable the integration of bicyclo[4.1.0]heptane scaffolds into bioactive compound libraries?

  • Key approaches include:

  • Enzymatic Resolution : To access enantiopure intermediates for drug discovery .
  • Click Chemistry : For modular functionalization (e.g., azide-alkyne cycloaddition) .
  • Structure-Activity Relationship (SAR) Studies : Derivatives like 1-azabicyclo[4.1.0]heptane-7-carboxylates exhibit antibacterial activity, with Cr(III) complexes showing enhanced potency against Gram-positive pathogens .

Methodological Considerations

  • Synthetic Optimization : Use fractional distillation and inert atmospheres to isolate thermally labile products .
  • Characterization : Combine IR (νC=O17201760cm1\nu_{\text{C=O}} \approx 1720–1760 \, \text{cm}^{-1}), high-resolution mass spectrometry (HRMS), and 2D NMR (COSY, NOESY) for unambiguous structural assignments .
  • Computational Tools : Employ Gaussian or ORCA for transition-state modeling to rationalize stereochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate

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